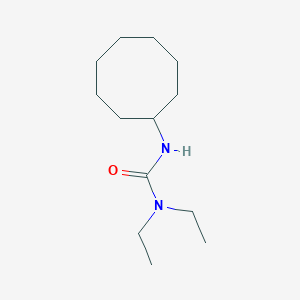![molecular formula C14H21ClINO2 B4391553 2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4391553.png)
2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride
Übersicht
Beschreibung
2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride involves inhibiting specific signaling pathways in cancer cells and protecting neurons from damage. Specifically, this compound inhibits the activity of specific enzymes and proteins that are involved in cancer cell growth and neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including inhibiting cancer cell growth, protecting neurons from damage, and improving cognitive function. Additionally, this compound has been shown to have low toxicity levels, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments is its low toxicity levels, which make it a safe compound to work with. Additionally, this compound has been shown to have high specificity in targeting cancer cells and protecting neurons from damage. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can be challenging to reproduce consistently.
Zukünftige Richtungen
There are several future directions for the use of 2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride. One area of research is in developing more efficient synthesis methods to increase the yield and purity of the final product. Additionally, further studies are needed to explore the potential applications of this compound in treating other diseases, such as autoimmune disorders and infectious diseases. Another area of research is in developing more targeted delivery methods for this compound, such as nanoparticles, to increase its specificity and effectiveness. Overall, this compound has significant potential in various scientific fields and warrants further research.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community. Its potential applications in cancer treatment and neurological disorders, low toxicity levels, and high specificity make it a promising candidate for further research. While there are limitations to using this compound in lab experiments, there are several future directions for its use, including developing more efficient synthesis methods and exploring its potential applications in other diseases. Overall, this compound has significant potential in various scientific fields and warrants further research.
Wissenschaftliche Forschungsanwendungen
2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride has been studied for its potential applications in various scientific fields. One of the primary research areas is cancer treatment, specifically in targeting cancer cells with high specificity. Research has shown that this compound can inhibit the growth of cancer cells by blocking specific signaling pathways. Additionally, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
2-[(5-iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2.ClH/c1-4-7-18-13-6-5-12(15)8-11(13)9-16-14(2,3)10-17;/h4-6,8,16-17H,1,7,9-10H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRPJKQHIKGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)I)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4391497.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4391508.png)
![ethyl 1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4391510.png)
![2-(benzoylamino)-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4391515.png)

![ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate](/img/structure/B4391537.png)


![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4391563.png)

